

Preclinical Profile of BAY1238097: A Novel BET Inhibitor for Hematological Malignancies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BAY1238097

Cat. No.: B1149911

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This technical whitepaper provides a comprehensive overview of the preclinical data for **BAY1238097**, a novel and potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. The findings from in vitro and in vivo studies underscore the potential of **BAY1238097** as a therapeutic agent for various hematological malignancies, including lymphoma, acute myeloid leukemia (AML), and multiple myeloma (MM).

Introduction

The epigenetic reader proteins of the BET family, particularly BRD4, play a critical role in regulating the transcription of key oncogenes, most notably MYC.^[1] Dysregulation of BET protein function is a hallmark of many cancers, making them a compelling target for therapeutic intervention. **BAY1238097** is a small molecule inhibitor designed to selectively bind to the acetyl-lysine recognition pockets of BET bromodomains, thereby disrupting their interaction with chromatin and suppressing the expression of downstream oncogenic programs.

In Vitro Efficacy

BAY1238097 has demonstrated potent anti-proliferative activity across a broad range of hematological malignancy cell lines.

Anti-proliferative Activity

In a large panel of lymphoma-derived cell lines, **BAY1238097** exhibited significant anti-proliferative effects, with a median 50% inhibitory concentration (IC50) ranging between 70 and 208 nmol/l.[2]

Cell Line	Cancer Type	IC50 (nM)
MOLM-13	Acute Myeloid Leukemia	< 100
MOLP-8	Multiple Myeloma	< 100
Lymphoma Cell Line Panel	Lymphoma	Median: 70 - 208

Further specific IC50 values for individual cell lines are not publicly available in the reviewed literature.

Mechanism of Action

At the molecular level, **BAY1238097** effectively inhibits the interaction between BET proteins and acetylated histones. In a TR-FRET assay using the first bromodomain of BRD4 (BRD4(1)), **BAY1238097** showed strong inhibitory activity with an IC50 of less than 100 nM.[3] Cellularly, it blocks the interaction of BRD2, BRD3, and BRD4 with histone H4.[3] This leads to the displacement of BRD4 from the regulatory regions of the MYC oncogene, resulting in a significant reduction of c-Myc transcript and protein levels in both AML (MOLM-13) and MM (MOLP-8) cell lines.[3]

In Vivo Efficacy

The anti-tumor activity of **BAY1238097** has been validated in several preclinical xenograft models of hematological malignancies.

Lymphoma Models

In two distinct diffuse large B-cell lymphoma (DLBCL) models, **BAY1238097** demonstrated strong single-agent efficacy.

Cell Line Xenograft	Mouse Model	Treatment	T/C (%)*
SU-DHL-8 (GCB-DLBCL)	SCID	15 mg/kg, p.o., daily	15
OCI-LY-3 (ABC-DLBCL)	SCID	45 mg/kg, p.o., twice weekly	23

*T/C (Treatment/Control) value indicates the relative tumor growth inhibition.

Acute Myeloid Leukemia (AML) Models

BAY1238097 showed significant efficacy in various AML xenograft models, with the compound being well-tolerated at the maximum tolerated dose (MTD).

Cell Line Xenograft	T/C (%)*
THP-1	13 - 20
MOLM-13	13 - 20
KG-1	13 - 20

*T/C (Treatment/Control) value indicates the relative tumor growth inhibition.[3]

Multiple Myeloma (MM) Models

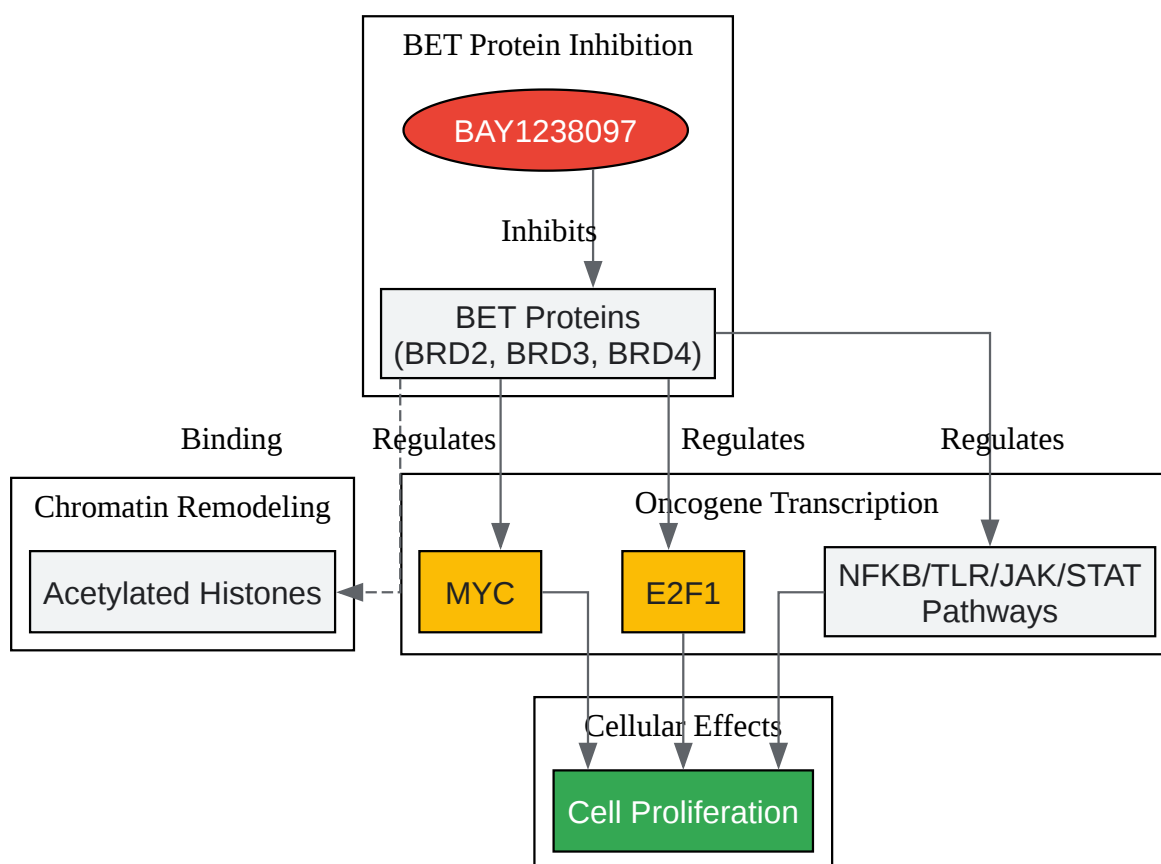
The anti-tumor activity of **BAY1238097** was also confirmed in MM xenograft models.

Cell Line Xenograft	Treatment	T/C (%)*
MOLP-8 (IGH-cyclin D1 translocated)	10 mg/kg, 14 days	3
NCI-H929 (FGFR/MMSET translocated)	12 mg/kg, 9 days	19

*T/C (Treatment/Control) value indicates the relative tumor growth inhibition.[3]

Signaling Pathways and Combination Therapies

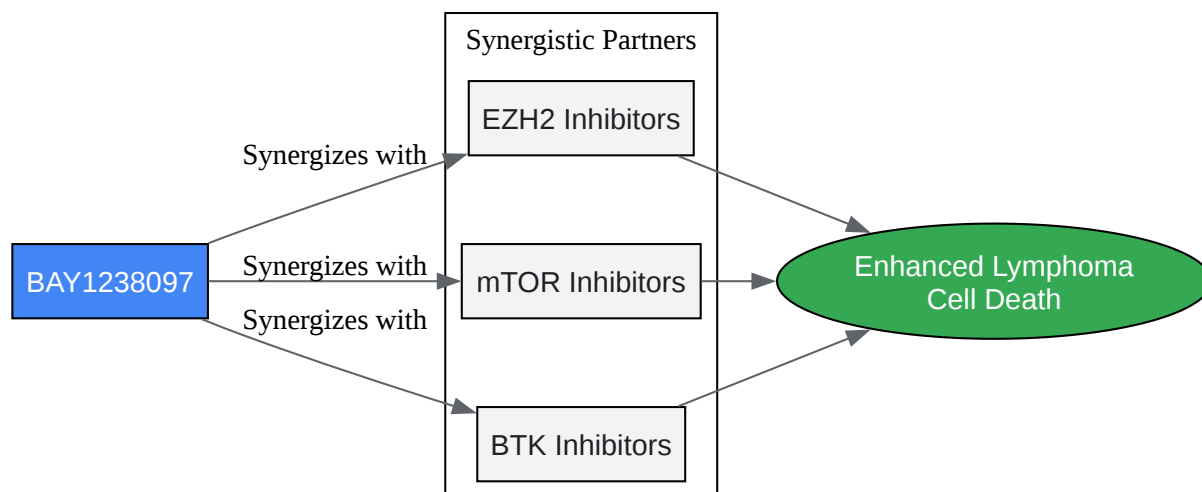
Gene expression profiling has revealed that **BAY1238097** impacts several critical signaling pathways in lymphoma cells, including the NFKB/TLR/JAK/STAT pathways, as well as genes regulated by MYC and E2F1.[2]

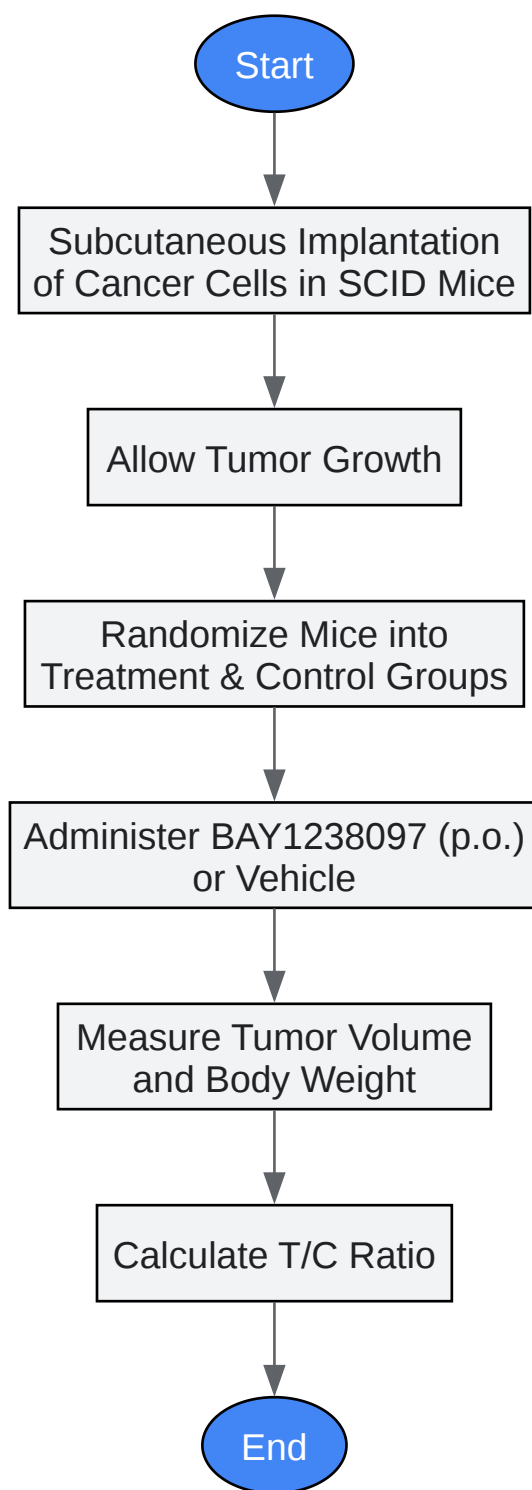


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Caption: Mechanism of Action of **BAY1238097**.

Furthermore, preclinical studies have identified synergistic effects when **BAY1238097** is combined with other targeted agents. In vitro, it has shown synergism with EZH2, mTOR, and BTK inhibitors in lymphoma models.[2]





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References

- 1. Facebook [cancer.gov]
- 2. Preclinical evaluation of the BET bromodomain inhibitor BAY 1238097 for the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Preclinical Profile of BAY1238097: A Novel BET Inhibitor for Hematological Malignancies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1149911#preclinical-studies-involving-bay1238097-in-hematological-malignancies]

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